rac 1,2-Bislauroyl-3-chloropropanediol

描述

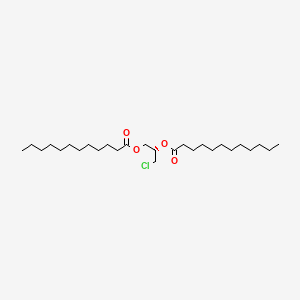

rac 1,2-Bislauroyl-3-chloropropanediol (CAS: 1051389-99-1) is a synthetic glycerolipid featuring two lauroyl (C12:0) fatty acid chains esterified to the 1- and 2-positions of a 3-chloropropanediol backbone. Its molecular formula is C₂₇H₅₁ClO₄ (MW: 475.14), and it is primarily utilized in biochemical research, particularly in lipid metabolism studies and as a precursor for lipid-based drug delivery systems . The compound is stored at +4°C to maintain stability and is characterized by moderate lipophilicity due to its medium-chain saturated acyl groups .

属性

分子式 |

C27H51ClO4 |

|---|---|

分子量 |

475.1 g/mol |

IUPAC 名称 |

[(2S)-3-chloro-2-dodecanoyloxypropyl] dodecanoate |

InChI |

InChI=1S/C27H51ClO4/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3/t25-/m1/s1 |

InChI 键 |

XUONXLQNIHBNDL-RUZDIDTESA-N |

手性 SMILES |

CCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of rac 1,2-Bislauroyl-3-chloropropanediol typically involves the esterification of 1,2-propanediol with lauroyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

化学反应分析

Types of Reactions

rac 1,2-Bislauroyl-3-chloropropanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the chloropropanediol moiety to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) are employed under basic conditions.

Major Products Formed

Oxidation: Lauric acid and 3-chloropropanoic acid.

Reduction: 1,2-Bislauroyl-3-hydroxypropanediol.

Substitution: 1,2-Bislauroyl-3-aminopropanediol or 1,2-Bislauroyl-3-thiopropanediol.

科学研究应用

rac 1,2-Bislauroyl-3-chloropropanediol is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: In studies involving lipid metabolism and enzyme interactions.

Industry: Used in the production of surfactants, emulsifiers, and other specialty chemicals.

作用机制

The mechanism of action of rac 1,2-Bislauroyl-3-chloropropanediol involves its interaction with biological membranes and enzymes. The lauroyl groups facilitate its incorporation into lipid bilayers, affecting membrane fluidity and permeability. The chloropropanediol moiety can interact with specific enzymes, altering their activity and function.

相似化合物的比较

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between rac 1,2-Bislauroyl-3-chloropropanediol and its analogs:

Key Observations :

- Chain Length: Shorter acyl chains (e.g., C8:0 in Dioctanoyl) increase water solubility but reduce stability in lipid bilayers. Longer chains (e.g., C18:0 in Distearoyl) enhance drug encapsulation efficiency but may hinder cellular uptake .

- Saturation: Unsaturated analogs (e.g., Dilinoleoyl) exhibit greater membrane integration due to kinked acyl chains, whereas saturated derivatives (e.g., Bislauroyl, Distearoyl) form more rigid structures .

Drug Delivery Systems

- This compound : Demonstrates optimal balance between lipophilicity and biocompatibility, making it suitable for encapsulating hydrophobic drugs without excessive cytotoxicity .

- rac 1,2-Distearoyl-3-chloropropanediol: Superior in stabilizing long-circulating nanoparticles but shows reduced cellular internalization rates compared to medium-chain analogs .

- rac 1,2-Dilinoleoyl-3-chloropropanediol: Enhances drug release kinetics in cancer therapies due to oxidative susceptibility of unsaturated chains .

Toxicity Profiles

- This compound : Preliminary studies indicate low cytotoxicity at concentrations <50 µM, though prolonged exposure may disrupt lipid metabolism .

- rac 1,2-Bis-palmitoyl-3-chloropropanediol : Higher cytotoxicity observed due to accumulation in lysosomal compartments .

- rac 1,2-Dioctanoyl-3-chloropropanediol: Rapid metabolic clearance reduces long-term toxicity risks .

Isotope-Labeled Analogs

rac 1,2-Bis-palmitoyl-3-chloropropanediol-¹³C₃ (CAS: N/A) is used in tracer studies to monitor metabolic pathways and environmental persistence. Labeled analogs retain similar physicochemical properties but enable precise detection in complex matrices .

生物活性

rac 1,2-Bislauroyl-3-chloropropanediol is a synthetic compound characterized by the molecular formula and a molecular weight of 475.14 g/mol. It is synthesized through the esterification of dodecanoic acid with 1,2-dichloropropane under acidic conditions, typically using sulfuric acid or p-toluenesulfonic acid as catalysts. This compound is notable for its potential biological activities, particularly its interactions with cellular components and lipid membranes.

The biological activity of this compound primarily involves its interaction with lipid membranes and cellular signaling pathways. The compound alters membrane structure and function, influencing processes such as:

- Signal Transduction : It may modulate signaling pathways that are crucial for cellular communication.

- Membrane Transport : The compound can affect the transport mechanisms across cellular membranes, potentially impacting nutrient uptake and ion balance.

Research Findings

Recent studies have begun to explore the therapeutic applications of this compound, particularly in areas related to:

- Antimicrobial Activity : Preliminary research indicates that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infection control.

- Anti-inflammatory Effects : There is ongoing research into its potential to modulate inflammatory responses in various biological systems.

Case Studies

- Antimicrobial Efficacy : A study investigated the effects of this compound against common bacterial strains. The results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

- Cell Membrane Interaction : Another study focused on the compound's interaction with lipid bilayers. Using fluorescence spectroscopy, researchers observed changes in membrane fluidity upon treatment with this compound, which could explain its effects on membrane transport processes.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C27H51ClO4 | 475.14 g/mol | Antimicrobial, anti-inflammatory |

| rac 1,2-Bis-palmitoyl-3-chloropropanediol | C35H66ClO4 | 592.39 g/mol | Limited antimicrobial activity |

| rac 1,2-Dioleoyl-3-chloropropanediol | C39H66ClO4 | 644.46 g/mol | Potential anti-cancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。